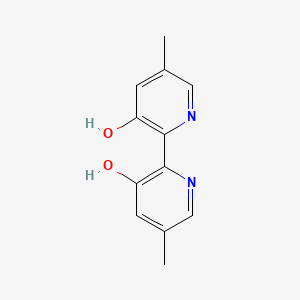
2-(3-Hydroxy-5-methylpyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol is an organic compound belonging to the bipyridine family. It is characterized by the presence of two pyridine rings connected by a single bond, with methyl groups at the 5 and 5’ positions and hydroxyl groups at the 3 and 3’ positions. This compound is widely used in various fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2’-bipyridine, which is then methylated at the 5 and 5’ positions.
Methylation: The methylation process can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In industrial settings, the production of 5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted bipyridines, depending on the reagents and conditions used.
科学的研究の応用
5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is used in the study of DNA-binding interactions and as a probe for detecting specific biomolecules.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, leading to various biological effects. The compound’s ability to chelate metal ions makes it a valuable tool in studying metal-mediated biochemical processes.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: Lacks the methyl and hydroxyl groups, making it less sterically hindered and more flexible in forming complexes.
4,4’-Dimethyl-2,2’-bipyridine: Similar in structure but with methyl groups at the 4 and 4’ positions, affecting its electronic properties.
1,10-Phenanthroline: A related compound with a different ring structure, offering different coordination chemistry properties.
Uniqueness
5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol is unique due to the presence of both methyl and hydroxyl groups, which influence its steric and electronic properties. These modifications enhance its ability to form stable complexes with metal ions and make it a versatile compound in various applications.
特性
CAS番号 |
137320-28-6 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
2-(3-hydroxy-5-methylpyridin-2-yl)-5-methylpyridin-3-ol |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-9(15)11(13-5-7)12-10(16)4-8(2)6-14-12/h3-6,15-16H,1-2H3 |
InChIキー |
FZWDUIJXEGEWOY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)C2=C(C=C(C=N2)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


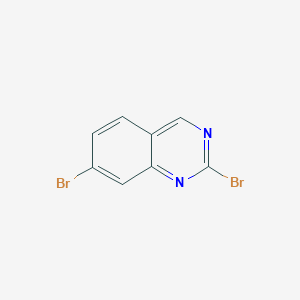
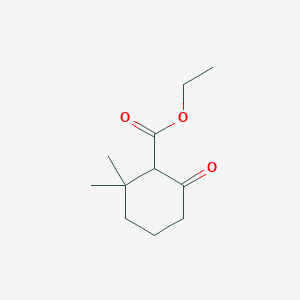

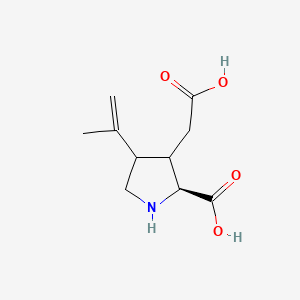
![2-[4-[[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]oxymethyl]phenyl]benzonitrile](/img/structure/B13124035.png)
![Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13124038.png)

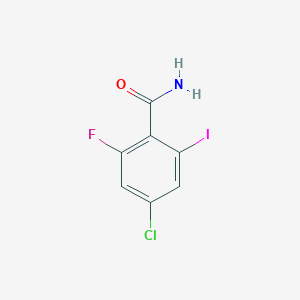

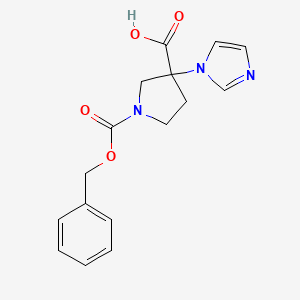
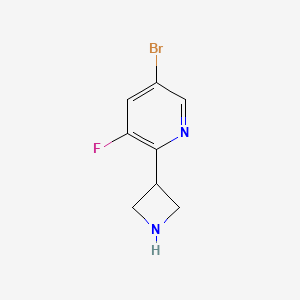
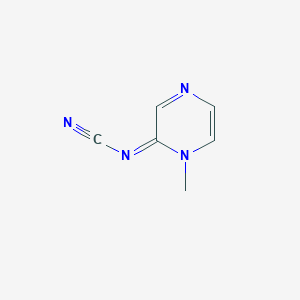

![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)
